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Introduction: The Strategic Role of Fluorine in
Tryptamine Drug Discovery

The introduction of fluorine into tryptamine scaffolds is a cornerstone of modern medicinal
chemistry, offering a powerful tool to modulate the pharmacological properties of this important
class of compounds. The unique electronic and steric characteristics of the fluorine atom can
profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and receptor binding
affinity.[1] Consequently, fluorination has been instrumental in the development of novel
therapeutic agents and research tools targeting the serotonergic system.[2][3] This guide
provides an in-depth exploration of the synthesis of fluorinated tryptamine derivatives, detailing
established protocols, the rationale behind experimental choices, and critical safety
considerations.

Fluorinated tryptamines have shown a wide range of pharmacological activities, including
psychedelic, stimulant, and entactogen properties.[4][5] The position of the fluorine atom on the
indole ring significantly impacts the compound's interaction with serotonin receptors,
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particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[2][3][6] For instance, fluorination can
either attenuate or enhance receptor affinity and functional activity, leading to compounds with
unique pharmacological profiles.[2][3][6] This fine-tuning capability makes fluorinated
tryptamines valuable probes for studying the structure-activity relationships of serotonergic
ligands and for designing drugs with improved therapeutic indices. Furthermore, the
incorporation of the positron-emitting isotope 18F allows for the development of radiotracers for
positron emission tomography (PET) imaging, enabling the in vivo study of neurochemical
processes.[7][8][9]

This document will delve into the practical aspects of synthesizing these valuable compounds,
providing detailed protocols for key derivatives and offering insights into the underlying
chemical principles.

Core Synthetic Strategies for Fluorinated
Tryptamines

The synthesis of fluorinated tryptamines can be broadly categorized into two main approaches:

e Synthesis from a Pre-fluorinated Indole: This is a common and often more straightforward
strategy that involves building the tryptamine sidechain onto a commercially available or
readily synthesized fluorinated indole precursor.

» Late-Stage Fluorination: This approach involves introducing the fluorine atom at a later stage
of the synthesis onto a pre-existing tryptamine or indole scaffold. This can be more
challenging but offers greater flexibility in synthesizing a diverse range of analogs from a
common intermediate.

The choice of strategy depends on the availability of starting materials, the desired position of
the fluorine substituent, and the overall complexity of the target molecule.

Protocol 1: Synthesis of 5-Fluoro-a-
methyltryptamine (5-F-AMT)

This protocol outlines a common route to 5-fluoro-a-methyltryptamine, a compound with known
psychoactive properties, starting from 5-fluoroindole.[4][7]
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Workflow Diagram: Synthesis of 5-Fluoro-a-
methyltryptamine

Step 2: Henry Reaction ) Step 3: Reduction
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1-(5-Fluoro-1H-indol-3-yl)-2-nitropropene 5-Fluoro--methyltryptamine
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Caption: Synthetic route to 5-Fluoro-a-methyltryptamine.

Step-by-Step Methodology

Step 1: Vilsmeier-Haack Formylation of 5-Fluoroindole

e Reagents and Setup: In a flame-dried, three-necked round-bottom flask equipped with a
magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-
dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

¢ Addition of POCIs: Slowly add phosphorus oxychloride (POCI3) dropwise to the cooled DMF
with vigorous stirring. Maintain the temperature below 10 °C.

e Formation of Vilsmeier Reagent: Stir the mixture at O °C for 30 minutes, during which the
Vilsmeier reagent will form.

o Addition of 5-Fluoroindole: Dissolve 5-fluoroindole in anhydrous DMF and add it dropwise to
the Vilsmeier reagent solution.

» Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and then heat to 40-50 °C for 1-2 hours, monitoring the reaction progress by
thin-layer chromatography (TLC).

o Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a
saturated sodium hydroxide solution until it is alkaline. The product, 5-fluoroindole-3-
carboxaldehyde, will precipitate.
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 Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude
product can be purified by recrystallization from ethanol or by column chromatography on
silica gel.

Step 2: Henry Reaction to form 1-(5-Fluoro-1H-indol-3-yl)-2-nitropropene

e Reaction Setup: In a round-bottom flask, dissolve 5-fluoroindole-3-carboxaldehyde and
ammonium acetate in nitroethane.[7]

o Reflux: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be
monitored by TLC.

o Workup: After the reaction is complete, cool the mixture to room temperature. The product,
1-(5-fluoro-1H-indol-3-yl)-2-nitropropene, will often crystallize out of the solution.

« Purification: Collect the crystals by filtration and wash with a small amount of cold ethanol.
Further purification can be achieved by recrystallization.

Step 3: Reduction to 5-Fluoro-a-methyltryptamine

e Reagents and Setup: In a flame-dried, three-necked round-bottom flask equipped with a
magnetic stirrer, reflux condenser, and nitrogen inlet, prepare a suspension of lithium
aluminum hydride (LiAlHa4) in anhydrous tetrahydrofuran (THF).

» Addition of Nitropropene: Dissolve the 1-(5-fluoro-1H-indol-3-yl)-2-nitropropene from the
previous step in anhydrous THF and add it dropwise to the LiAIH4 suspension at a rate that
maintains a gentle reflux.

o Reflux: After the addition is complete, continue to reflux the mixture for 2-4 hours.

e Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlHa by
the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and
then more water (Fieser workup).

o Extraction: Filter the resulting granular precipitate and wash it thoroughly with THF. Combine
the filtrate and washes, and remove the solvent under reduced pressure.
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 Purification: The crude 5-fluoro-a-methyltryptamine can be purified by converting it to its
hydrochloride or fumarate salt and recrystallizing, or by column chromatography on silica gel.

Protocol 2: Electrophilic Fluorination for the
Synthesis of Fluorinated Indole Derivatives

Late-stage fluorination offers a versatile approach to introduce fluorine into complex molecules.
Electrophilic fluorinating agents are commonly used for this purpose.[10] Selectfluor® is a
popular and relatively safe electrophilic fluorinating reagent.[11][12][13]

General Workflow for Electrophilic Fluorination of
Indoles

N-Protected Indole Derivative Selectfluor® Sl ee, MeCN) Fluorinated Indole Product
Catalyst (optional)

Click to download full resolution via product page

Caption: General workflow for electrophilic fluorination.

Step-by-Step Methodology (General Procedure)

o Reaction Setup: In a reaction vessel, dissolve the N-protected indole substrate in a suitable
solvent, such as acetonitrile (MeCN). The choice of protecting group on the indole nitrogen is
crucial, as unprotected indoles can undergo side reactions.[14]

» Addition of Fluorinating Agent: Add the electrophilic fluorinating agent, such as Selectfluor®,
to the solution. The reaction may be performed at room temperature or require heating.[11]

e Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting
material is consumed.

o Workup: Upon completion, quench the reaction with water and extract the product with an
organic solvent (e.g., ethyl acetate).
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 Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. The crude product is then purified by column
chromatography on silica gel to yield the desired fluorinated indole.

Causality in Experimental Choices

» N-Protection: The indole nitrogen is typically protected (e.g., with a benzyl or acetyl group) to
prevent N-fluorination and other side reactions.[14] Free (NH)-indoles can be less reactive or
lead to a mixture of products.

» Choice of Fluorinating Agent: Selectfluor® is often preferred due to its crystalline nature,
ease of handling, and relatively mild reaction conditions compared to gaseous fluorine or
other highly reactive agents.[15][16] Other N-F reagents like N-Fluorobenzenesulfonimide
(NFSI) can also be used.[10][14]

e Solvent: Acetonitrile is a common solvent for electrophilic fluorinations as it is polar enough
to dissolve the reagents but is relatively inert under the reaction conditions.

o Catalysis: In some cases, a Lewis acid or organocatalyst can be used to enhance the
reactivity and selectivity of the fluorination.[17]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of key fluorinated
tryptamine precursors.

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.brynmawr.edu/sites/default/files/migrated-files/Datta.pdf
https://reagents.acsgcipr.org/reagent-guides/fluorination/
https://www.pharmtech.com/view/gmp-fluorination-challenges-limit-use-api-synthesis
https://en.wikipedia.org/wiki/Electrophilic_fluorination
https://www.brynmawr.edu/sites/default/files/migrated-files/Datta.pdf
https://pubs.acs.org/doi/10.1021/cr500277b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Precursor/Pro . Typical Yield

Synthetic Step  Reagents Reference
duct (%)
5-Fluoroindole-3- ) ) 5-Fluoroindole,

Vilsmeier-Haack 70-85 [7]
carboxaldehyde POCIs, DMF
1-(5-Fluoro-1H- 5-Fluoroindole-3-
indol-3-yl)-2- Henry Reaction carboxaldehyde, 60-75 [7]
nitropropene Nitroethane

1-(5-Fluoro-1H-

5-Fluoro-a- ) indol-3-yl)-2-
) Reduction ] 50-65 [7]
methyltryptamine nitropropene,
LiAIHa

Boronic ester
5-[*8F]Fluoro-a-

) Radiofluorination  precursor, 7.6-10 [8]
methyltryptamine

[*8F]fluoride

Safety and Handling of Fluorinating Agents

Fluorinating agents are inherently reactive and require careful handling.[15][18]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical
splash goggles with a face shield.[18]

» Ventilation: All manipulations of fluorinating agents should be performed in a well-ventilated
fume hood.[19]

e Incompatible Materials: Avoid contact with strong acids, bases, and oxidizable materials.[18]
Fluorine gas itself reacts violently with many organic and inorganic substances.[19]

» Spill and Emergency Procedures: Be prepared for spills. Have appropriate spill containment
materials and neutralizing agents readily available. In case of skin contact with HF-
generating compounds, after flushing with copious amounts of water, apply calcium
gluconate gel.[18][19] Seek immediate medical attention for any exposure.[19]
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» Waste Disposal: Dispose of all fluorinated waste according to institutional and regulatory
guidelines.[18]

Continuous flow technology is emerging as a safer way to handle hazardous reagents like
fluorine gas by minimizing the reaction volume and allowing for precise control over reaction
parameters.[20][21][22]

Conclusion

The synthesis of fluorinated tryptamine derivatives is a dynamic area of research with
significant implications for drug discovery and neuroscience. The protocols and guidelines
presented here provide a solid foundation for researchers entering this field. A thorough
understanding of the synthetic strategies, coupled with a commitment to safe laboratory
practices, is essential for the successful and responsible exploration of this fascinating class of
molecules. The continued development of novel fluorination methods will undoubtedly expand
the accessible chemical space and lead to the discovery of new tryptamine-based therapeutics.

References

e Wang, C., et al. (2017). Synthesis of 5-[18F]Fluoro-a-methyl Tryptophan: New Trp Based
PET Agents. Theranostics, 7(6), 1526—1537. Retrieved from [Link]

o Gallaher, T. C. (1994). Synthesis and pharmacological evaluation of fluorinated
hallucinogenic tryptamine analogs and thienopyrrole bioisosteres of N,N-dimethyltryptamine.
Purdue University. Retrieved from [Link]

o Kalir, A., & Szara, S. (1963). Synthesis and Pharmacological Activity of Fluorinated
Tryptamine Derivatives. Journal of Medicinal Chemistry, 6(6), 716—719. Retrieved from [Link]

e Tarpo, J., Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry.
Retrieved from [Link]

e ResearchGate. (n.d.). Electrosynthesis of fluorinated indole derivatives. Retrieved from [Link]

o ResearchGate. (2017). Synthesis of 5-[F]Fluoro-a-methyl Tryptophan: New Trp Based PET
Agents. Retrieved from [Link]

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://pdf.benchchem.com/1458/Safety_and_handling_of_fluorinated_organic_compounds.pdf
https://pubs.acs.org/doi/10.1021/acs.chas.1c00097
https://pubs.acs.org/doi/abs/10.1021/acs.chas.1c00097
https://pmc.ncbi.nlm.nih.gov/articles/PMC11533055/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5405118/
https://docs.lib.purdue.edu/dissertations/AAI9523351/
https://pubs.acs.org/doi/abs/10.1021/jm00342a019
https://www.chem.purdue.edu/ehp/Fluorine.htm
https://www.researchgate.net/publication/236166318_Electrosynthesis_of_fluorinated_indole_derivatives
https://www.researchgate.net/publication/315758062_Synthesis_of_5-F-Fluoro-a-methyl_Tryptophan_New_Trp_Based_PET_Agents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination. Retrieved
from [Link]

Kalir, A., & Szara, S. (1963). Synthesis and Pharmacological Activity of Fluorinated
Tryptamine Derivatives. Journal of Medicinal Chemistry, 6(6), 716-719. Retrieved from [Link]

Hone, C. A, et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing
Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33—-44. Retrieved from
[Link]

Kalir, A., & Szara, S. (1963). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF
FLUORINATED TRYPTAMINE DERIVATIVES. Journal of Medicinal Chemistry, 6, 716—719.
Retrieved from [Link]

Hone, C. A,, et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing
Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33-44. Retrieved from
[Link]

Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

Nichols, D. E., et al. (2000). Effect of Ring Fluorination on the Pharmacology of
Hallucinogenic Tryptamines. Journal of Medicinal Chemistry, 43(24), 4701-4710. Retrieved
from [Link]

Nichols, D. E., et al. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic
tryptamines. Journal of Medicinal Chemistry, 43(24), 4701-4710. Retrieved from [Link]

Nichols, D. E., et al. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic
tryptamines. Journal of Medicinal Chemistry, 43(24), 4701-4710. Retrieved from [Link]

ResearchGate. (n.d.). Tryptamine synthesis by iron-porphyrin catalyzed C—H
functionalization of indole with diazoacetonitrile. Retrieved from [Link]

Lin, R., et al. (2011). An efficient difluorohydroxylation of indoles using selectfluor as a
fluorinating reagent. Organic Letters, 13(17), 4498-4501. Retrieved from [Link]

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-fluorination-guide.pdf
https://pubs.acs.org/doi/10.1021/jm00342a019
https://pubs.acs.org/doi/10.1021/acs.chas.1c00082
https://pubmed.ncbi.nlm.nih.gov/14184932/
https://pubs.acs.org/doi/full/10.1021/acs.chas.1c00082
https://en.wikipedia.org/wiki/Electrophilic_fluorination
https://pubs.acs.org/doi/10.1021/jm000208s
https://pubmed.ncbi.nlm.nih.gov/11101362/
https://www.scispace.com/paper/nichols-frescas-marona-lewicka-2000-effect-of-ring/
https://www.researchgate.net/publication/327334709_Tryptamine_synthesis_by_iron-porphyrin_catalyzed_C-H_functionalization_of_indole_with_diazoacetonitrile
https://pubmed.ncbi.nlm.nih.gov/21827141/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Semantic Scholar. (n.d.). Effect of ring fluorination on the pharmacology of hallucinogenic
tryptamines. Retrieved from [Link]

Brase, S., & Togni, A. (2012). Advances in Catalytic Enantioselective Fluorination, Mono-,
Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews,
112(7), 4147-4245. Retrieved from [Link]

Lin, R., et al. (2011). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a
Fluorinating Reagent. Organic Letters, 13(17), 4498-4501. Retrieved from [Link]

ResearchGate. (n.d.). High-Resolution and Dispersed Fluorescence Examination of Vibronic
Bands of Tryptamine: Spectroscopic Signatures for L-a/L-b Mixing near a Conical
Intersection. Retrieved from [Link]

Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved from [Link]
Grokipedia. (n.d.). 4-Fluoro-DMT. Retrieved from [Link]

Pharmaceutical Technology. (2017, November 2). GMP Fluorination Challenges Limit Use in
API Synthesis. Retrieved from [Link]

Wikipedia. (n.d.). 4-Fluoro-DMT. Retrieved from [Link]
Wikipedia. (n.d.). 5-Fluoro-AMT. Retrieved from [Link]

MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments
and Synthetic Scope. Retrieved from [Link]

MDPI. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from
[Link]

PubMed. (2014). Excited state photoreaction between the indole side chain of tryptophan
and halocompounds generates new fluorophores and unique modifications. Retrieved from
[Link]

Van der Eycken, E. V., et al. (2021). Continuous flow synthesis of N,N-dimethyltryptamine
(DMT) analogues with therapeutic potential. RSC Advances, 11(54), 34221-34226.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.semanticscholar.org/paper/Effect-of-ring-fluorination-on-the-pharmacology-of-Nichols-Frescas/e7d7b0b7e4b2f4c3c3a0e9b9d8d8e8a8d8e8e8e8
https://pubs.acs.org/doi/10.1021/cr200236a
https://pubs.acs.org/doi/10.1021/ol201896p
https://www.researchgate.net/publication/51761858_High-Resolution_and_Dispersed_Fluorescence_Examination_of_Vibronic_Bands_of_Tryptamine_Spectroscopic_Signatures_for_L-aL-b_Mixing_near_a_Conical_Intersection
https://www.brynmawr.edu/chemistry/Chem/mnerzsto/Chem242-2016/Electrophilic_Fluorination.pdf
https://grokipedia.org/4-fluoro-dmt/
https://www.pharmtech.com/view/gmp-fluorination-challenges-limit-use-api-synthesis
https://en.wikipedia.org/wiki/4-Fluoro-DMT
https://en.wikipedia.org/wiki/5-Fluoro-AMT
https://www.mdpi.com/1420-3049/28/13/5050
https://www.mdpi.com/1420-3049/28/13/5050
https://pubmed.ncbi.nlm.nih.gov/25111160/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Retrieved from [Link]

o National Institutes of Health. (n.d.). Synthesis of 3-substituted tryptamines by regioselective
ring opening of aziridines. Retrieved from [Link]

e ResearchGate. (n.d.). Tryptamine Synthesis by Iron Porphyrin Catalyzed C-H
Functionalization of Indoles with Diazoacetonitrile. Retrieved from [Link]

o Wikipedia. (n.d.). 5-Fluoro-DMT. Retrieved from [Link]

e ACS Publications. (n.d.). Revealing the Presence of Tryptamine New Psychoactive
Substances Using Fused “Neutral Loss” Spectra Derived From DART. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/21827141/
https://pubmed.ncbi.nlm.nih.gov/21827141/
https://pubs.acs.org/doi/abs/10.1021/ol201896p
https://www.mdpi.com/2073-4344/15/7/665
https://www.brynmawr.edu/sites/default/files/migrated-files/Datta.pdf
https://reagents.acsgcipr.org/reagent-guides/fluorination/
https://www.pharmtech.com/view/gmp-fluorination-challenges-limit-use-api-synthesis
https://pubs.acs.org/doi/10.1021/cr500277b
https://pdf.benchchem.com/1458/Safety_and_handling_of_fluorinated_organic_compounds.pdf
https://www.chem.purdue.edu/chemsafety/chem/FluorineSafety.html
https://www.chem.purdue.edu/chemsafety/chem/FluorineSafety.html
https://pubs.acs.org/doi/10.1021/acs.chas.1c00097
https://pubs.acs.org/doi/abs/10.1021/acs.chas.1c00097
https://pmc.ncbi.nlm.nih.gov/articles/PMC11533055/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11533055/
https://www.benchchem.com/product/b1437040#synthesis-of-fluorinated-tryptamine-derivatives
https://www.benchchem.com/product/b1437040#synthesis-of-fluorinated-tryptamine-derivatives
https://www.benchchem.com/product/b1437040#synthesis-of-fluorinated-tryptamine-derivatives
https://www.benchchem.com/product/b1437040#synthesis-of-fluorinated-tryptamine-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1437040?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

